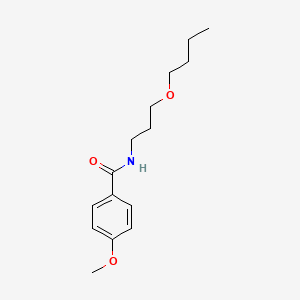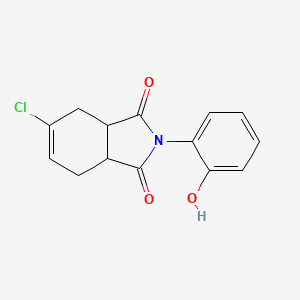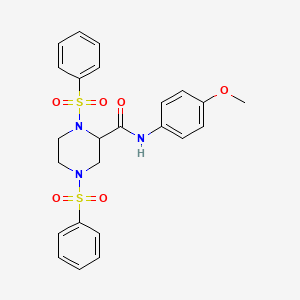
N-(3-butoxypropyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-butoxypropyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(3-butoxypropyl)-4-methoxybenzamide has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(3-butoxypropyl)-4-methoxybenzamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In materials science, N-(3-butoxypropyl)-4-methoxybenzamide has been studied for its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of N-(3-butoxypropyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-butoxypropyl)-4-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. N-(3-butoxypropyl)-4-methoxybenzamide has also been shown to inhibit the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in the body. In vitro studies have shown that N-(3-butoxypropyl)-4-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(3-butoxypropyl)-4-methoxybenzamide has also been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, N-(3-butoxypropyl)-4-methoxybenzamide has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-butoxypropyl)-4-methoxybenzamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of solutions. N-(3-butoxypropyl)-4-methoxybenzamide is also relatively stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using N-(3-butoxypropyl)-4-methoxybenzamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of N-(3-butoxypropyl)-4-methoxybenzamide. One area of future research is the development of N-(3-butoxypropyl)-4-methoxybenzamide-based drugs for the treatment of pain and inflammation-related disorders. Another area of future research is the optimization of N-(3-butoxypropyl)-4-methoxybenzamide as a herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-butoxypropyl)-4-methoxybenzamide and its potential applications in materials science.
Méthodes De Synthèse
N-(3-butoxypropyl)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoic acid with butyl bromide in the presence of a base, followed by the reaction of the resulting butyl-4-methoxybenzoate with 3-chloropropylamine. Another method involves the reaction of 4-methoxybenzoic acid with butylamine in the presence of a coupling agent, followed by the reaction of the resulting butyl-4-methoxybenzoate with 3-chloropropylamine. Both methods result in the formation of N-(3-butoxypropyl)-4-methoxybenzamide with high yields.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-11-19-12-5-10-16-15(17)13-6-8-14(18-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOCCWJVYIVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)

